(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide
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Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C23H22N2O6 and its molecular weight is 422.437. The purity is usually 95%.
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Scientific Research Applications
Photopolymerization Initiating Performance
Acrylated naphthalimide, a related compound to the one , exhibits significant photopolymerization initiating performance. Studies have confirmed its structure and investigated its photochemical mechanisms, including photopolymerization behavior and stability in cured films (Yang et al., 2018).
KCNQ2 Opener Activity
N-(1-benzo[1,3]dioxol-5-yl-ethyl) acrylamides have been identified as potent KCNQ2 openers, with implications for neurological research. These compounds demonstrate significant activity in reducing neuronal hyperexcitability (Wu et al., 2004).
Fluorescence in Oligodeoxyribonucleotide Hybridization
Novel fluorophores, including benzo[de]isoquinolin derivatives, have been used for labeling nucleosides and oligodeoxyribonucleotides. These fluorophores exhibit strong fluorescence signals and enhance hybridization affinity, crucial for molecular biology studies (Singh & Singh, 2007).
Electronic Structure and NLO Analysis
Derivatives of benzo[h]chromeno[2,3-b][1,6]naphthyridine, similar in structure to the query compound, have been synthesized and analyzed for their electronic structure and nonlinear optical properties. This research provides insights into the electronic and photophysical properties of such compounds (Halim & Ibrahim, 2017).
Application in Dye-Sensitized Solar Cells
Compounds with structural similarity to the query, specifically those with benzo[de]isoquinolin derivatives, have been utilized in dye-sensitized solar cells. Their photophysical and electrochemical properties contribute to improving photoelectric conversion efficiency, showcasing potential applications in renewable energy technologies (Wu et al., 2009).
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c1-28-17-6-7-19(29-2)22-16(17)12-15(23(27)25-22)9-10-24-21(26)8-4-14-3-5-18-20(11-14)31-13-30-18/h3-8,11-12H,9-10,13H2,1-2H3,(H,24,26)(H,25,27)/b8-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAPLMLOGJKISZ-YWEYNIOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)/C=C\C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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